molecular formula C11H13BClNO4 B1418636 (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid CAS No. 850589-49-0

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No. B1418636
M. Wt: 269.49 g/mol
InChI Key: HPRBSCDTOODIQX-UHFFFAOYSA-N
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Description

The compound “(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It is used for the synthesis of a series of arylphthalazine derivatives as potent, and orally bioavailable inhibitors of VEGFR-2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, boronic acids and their derivatives are generally synthesized through reactions involving organometallic compounds and borate esters . More research is needed to provide a detailed synthesis analysis for this specific compound.


Molecular Structure Analysis

The molecular formula of the compound is C11H13BClNO4 . The structure includes a phenyl ring with a boronic acid group, a chlorine atom, and a morpholine-4-carbonyl group attached to it .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.49 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Boronic Acid Mannich Reactions

A novel variation of the boronic acid Mannich (BAM) reaction involves α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids, including compounds like (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. This reaction is significant for synthesizing 1-phenyl-1-morpholinoalkan-2-ones, where the dichloromethylene group is converted into a ketone functionality, acting as a masked carbonyl group (Stas & Tehrani, 2007).

Crystal Structure and Biological Evaluation

The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, related to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, has been synthesized and its crystal structure analyzed. This derivative has shown significant molluscicidal effects in biological assays (Duan et al., 2014).

Microwave-Assisted Suzuki Coupling

In the synthesis of diversified 1,3-disubstituted isoquinolines, a ligand-free, microwave-assisted, Pd-catalyzed Suzuki coupling of 1-chloro-3-phenylisoquinoline and boronic acids, including (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, is reported. This method highlights an efficient approach for synthesizing complex organic compounds (Prabakaran, Nawaz Khan, & Jin, 2012).

Enantioselective Petasis Reaction

The enantioselective version of the Petasis reaction (boronic Mannich reaction) utilizes homochiral boronic esters, including compounds similar to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, to form 2-morpholin-1-yl-4-phenylbut-3-enoic acids in high yields and moderate enantioselectivity (Koolmeister, Södergren, & Scobie, 2002).

BODIPY Derivative Synthesis

The synthesis of 3-morpholin boron-dipyrrolemethene (BODIPY) derivatives, which involves compounds similar to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, is crucial for creating functional dyes. This research aids in understanding the mechanism of direct functionalization of BODIPY dyes at the 3-position, significant for various optical applications (He, Hu, Xi, & Sun, 2015).

properties

IUPAC Name

[3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRBSCDTOODIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657219
Record name [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

CAS RN

850589-49-0
Record name B-[3-Chloro-4-(4-morpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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